Diphenyl 1-(cbz-amino)isobutylphosphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

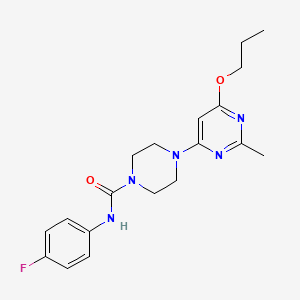

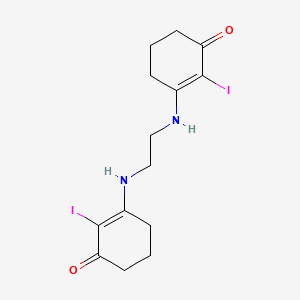

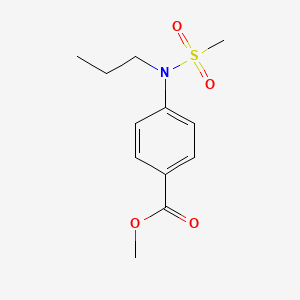

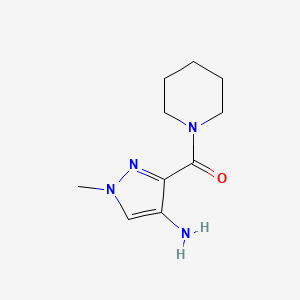

The molecular structure of Diphenyl 1-(cbz-amino)isobutylphosphonate is represented by the formula C24H26NO5P. This indicates that the molecule is composed of 24 carbon atoms, 26 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 phosphorus atom.Physical And Chemical Properties Analysis

Diphenyl 1-(cbz-amino)isobutylphosphonate has a molecular weight of 439.44. Its density is predicted to be 1.213±0.06 g/cm3 . The compound has a melting point of 104-105 °C . The boiling point is predicted to be 573.1±50.0 °C .科学的研究の応用

Synthesis and Inhibitor Development

Synthesis of Aminophosphonamidic Acids : The compound has been utilized in the synthesis of 3-aminobutenylphosphonic acid and N-Cbz-aminophosphonamidic acid, which are important for developing new inhibitors against D-alanine:D-alanine ligase, a critical enzyme in bacterial cell wall synthesis (Vo-Quang et al., 1987).

Trypsin-like Proteases and Mast Cell Tryptase Inhibitors : Diphenyl phosphonate esters, including Cbz derivatives, have been synthesized and evaluated as potent and selective inhibitors for trypsin-like proteases and mast cell tryptase. These findings are significant for understanding protease function and potentially developing therapeutic agents (Jackson et al., 1998).

Calpain I Inhibitors : The compound has also been applied in the synthesis of dipeptidyl phosphorus compounds, acting as bioisosteric mimics of peptide alpha-ketoesters and alpha-ketoacids, inhibiting human calpain I, an enzyme implicated in various pathological conditions (Tao et al., 1998).

Serine Proteases Preference : It contributed to the study of asymmetric synthesis of (alpha-aminoalkyl) diphenylphosphonate and phosphinate derivatives as inhibitors of serine proteases, highlighting the preference of (R)-epimers over (S)-epimers in protease inactivation (Walker et al., 2000).

Dipeptidyl Peptidase IV Inhibitors : The synthesis of diaryl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonates, starting from diphenyl 1-(S)-prolylpyrrolidine-2(R, S)-phosphonate, demonstrated significant inhibitory activity against dipeptidyl peptidase IV, showing potential for therapeutic applications (Belyaev et al., 1999).

Lewis Acid Catalyzed Synthesis : The compound is involved in the Lewis acid catalyzed synthesis of diphenyl α-aminomethylphosphonates, broadening the scope of synthetic reactions for the preparation of mono- and disubstituted diphenyl 1-aminoalkylphosphonates (Veken et al., 2004).

Mass Spectrometric Behavior Study : The mass spectrometric analysis of 1-(N-benzyloxycarbonyl(Cbz)amino)alkylphosphonate diesters revealed a unique intramolecular benzyl rearrangement, providing insights into the compound's structural behavior under electrospray ionization conditions (Ma et al., 2003).

作用機序

Safety and Hazards

The safety data sheet (SDS) for Diphenyl 1-(cbz-amino)isobutylphosphonate includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety and hazard information, refer to the SDS .

Relevant Papers Unfortunately, the search results do not provide specific papers related to Diphenyl 1-(cbz-amino)isobutylphosphonate. For a comprehensive analysis, it would be necessary to conduct a thorough literature review using academic databases .

特性

IUPAC Name |

benzyl N-(1-diphenoxyphosphoryl-2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26NO5P/c1-19(2)23(25-24(26)28-18-20-12-6-3-7-13-20)31(27,29-21-14-8-4-9-15-21)30-22-16-10-5-11-17-22/h3-17,19,23H,18H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIWSUMXYFEOAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(NC(=O)OCC1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26NO5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenyl 1-(cbz-amino)isobutylphosphonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2978488.png)

![7-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2978509.png)